molecular formula C17H12F3NO4 B2652630 N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034254-99-2

N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2652630
CAS RN: 2034254-99-2
M. Wt: 351.281
InChI Key: QXMCGOCROKEJFI-UHFFFAOYSA-N
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Description

“N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common component in many pharmaceuticals . The compound also contains a trifluoromethoxy group, which is often used in the synthesis of various organic compounds due to its high reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Benzamides typically have a planar structure due to the conjugation between the carbonyl and the nitrogen . The trifluoromethoxy group would likely add electron-withdrawing character to the compound .


Chemical Reactions Analysis

Benzamides can undergo various reactions, such as the Hofmann rearrangement, which is the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some benzamides have been found to exhibit fluorescence properties .

Scientific Research Applications

Antiarrhythmic Activity

Research has identified certain benzamides, including N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide, as potential antiarrhythmic agents. A study by Banitt et al. (1977) explored the oral antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents in mice. They found that the most potent compounds were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, with variations in the heterocyclic ring and the basicity of the amine nitrogen affecting antiarrhythmic activity (Banitt et al., 1977).

Stearoyl-CoA Desaturase-1 Inhibition

A 2009 study by Uto et al. investigated the structure-activity relationship (SAR) of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. They identified a compound with sub-nanomolar IC(50) values in murine and human SCD-1 assays, demonstrating a significant decrease in plasma desaturation index (Uto et al., 2009).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized a series of benzamide derivatives and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Most compounds showed promising activity with an IC50 value of less than 1 µg/mL. The study also found the compounds to be non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).

Development of Semifluorinated Aromatic Polyamides

A study by Bera et al. (2012) focused on the synthesis of new polyamides using semifluorinated aromatic diamines. These polyamides showed solubility in organic solvents, high glass-transition temperatures, good thermal stability, and promising mechanical properties. The study highlighted the potential application of these polyamides in advanced technologies (Bera et al., 2012).

Synthesis of Fluorinated Heterocycles

Meiresonne et al. (2015) explored the use of N-benzoyl β,β-difluoroenamides in heterocyclic synthesis, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This study demonstrated the unique electrophilic reactivity of these enamides and their potential in the synthesis of fluorinated heterocycles (Meiresonne et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some benzamides have been used as near-infrared probes for the detection of β-amyloid and tau fibrils in Alzheimer’s disease .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research may focus on developing new methods for the synthesis of trifluoromethylated compounds and exploring their potential applications .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-13-3-1-11(2-4-13)16(22)21-9-14-5-6-15(24-14)12-7-8-23-10-12/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCGOCROKEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide

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